molecular formula C15H19N5OS B2876746 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide CAS No. 1334374-43-4

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide

Cat. No. B2876746
CAS RN: 1334374-43-4
M. Wt: 317.41
InChI Key: WIPLZSUMJXAFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide”, often involves the reaction of glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole, a key component of this compound, is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

Imidazole-containing compounds have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Heterocyclic Compound Synthesis

Concise Synthesis Routes

The synthesis of pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, which share structural similarities with the compound , has been facilitated by cycloaddition reactions. These reactions have paved the way for exploring the potential of such compounds in various applications, including medicinal chemistry (Kathryn A. Johnston et al., 2008).

Biological Activity Studies

Antiviral Properties

Imidazo[1,2-a]pyridines, with structural resemblance to the mentioned compound, have been investigated for their antiviral properties. Specific modifications to the imidazo[1,2-a]pyridine scaffold have shown potential in treating viral infections, highlighting the importance of structural analogs in drug discovery processes (M. Lhassani et al., 1999).

Chemistry of Heterocyclic Compounds

Synthetic Utility

The chemical reactivity and synthetic utility of heterocyclic compounds similar to "2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide" have been extensively studied. Research has demonstrated various methods for constructing such compounds, which are crucial for the development of new therapeutic agents with improved efficacy and safety profiles (T. Ozturk et al., 2010).

Applications in Medicinal Chemistry

Therapeutic Agent Development

The imidazo[1,2-a]pyridine scaffold, found in compounds structurally related to the one , has been identified as a "drug prejudice" due to its broad range of applications in medicinal chemistry. This includes activities such as anticancer, antimycobacterial, antileishmanial, and anticonvulsant, among others. The research into this scaffold has contributed to the discovery and development of novel therapeutic agents (A. Deep et al., 2016).

Safety and Hazards

As a research chemical, “2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide” is not intended for human or veterinary use. Proper safety measures should be taken while handling this compound.

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of biological activities exhibited by imidazole derivatives suggests that they could be promising candidates for the development of novel therapeutic agents .

properties

IUPAC Name

N-cyclohexyl-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c21-14(17-12-4-2-1-3-5-12)10-22-15-7-6-13(18-19-15)20-9-8-16-11-20/h6-9,11-12H,1-5,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPLZSUMJXAFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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